molecular formula C12H15NO2S B13843578 2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol

2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol

Cat. No.: B13843578
M. Wt: 237.32 g/mol
InChI Key: BHWROANYOWRBNR-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a thiocyanate group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol typically involves the introduction of the tert-butyl, methoxy, and thiocyanate groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where tert-butyl and methoxy groups are introduced using tert-butyl chloride and methanol, respectively, in the presence of a Lewis acid catalyst. The thiocyanate group can be introduced using thiocyanogen or potassium thiocyanate under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the thiocyanate group can interact with metal ions and other cofactors. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is unique due to the combination of the tert-butyl, methoxy, and thiocyanate groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

(4-tert-butyl-5-hydroxy-2-methoxyphenyl) thiocyanate

InChI

InChI=1S/C12H15NO2S/c1-12(2,3)8-5-10(15-4)11(16-7-13)6-9(8)14/h5-6,14H,1-4H3

InChI Key

BHWROANYOWRBNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)SC#N)OC

Origin of Product

United States

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